molecular formula C20H21ClN2O2S B15003462 1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B15003462
M. Wt: 388.9 g/mol
InChI Key: NCSRAPHWSAHEKW-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound characterized by the presence of a benzenesulfonyl group, a chlorophenyl ethyl group, and a dimethyl pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenylethylamine with 4,5-dimethyl-1H-pyrrole-2-carboxylic acid, followed by sulfonylation using benzenesulfonyl chloride under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-(BENZENESULFONYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl ethyl group may enhance the compound’s binding affinity to its target, while the dimethyl pyrrole moiety can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Similar in structure but lacks the pyrrole and chlorophenyl groups.

    4-Chlorophenylethylamine: Contains the chlorophenyl ethyl group but lacks the benzenesulfonyl and pyrrole moieties.

    Dimethylpyrrole: Contains the pyrrole moiety but lacks the benzenesulfonyl and chlorophenyl groups.

Uniqueness

3-(BENZENESULFONYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets, while the chlorophenyl ethyl group and dimethyl pyrrole moiety contribute to its overall stability and solubility.

Properties

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C20H21ClN2O2S/c1-14-15(2)23(13-12-16-8-10-17(21)11-9-16)20(22)19(14)26(24,25)18-6-4-3-5-7-18/h3-11H,12-13,22H2,1-2H3

InChI Key

NCSRAPHWSAHEKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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